3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3,4-dichlorophenyl)propanamide
Overview
Description
3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3,4-dichlorophenyl)propanamide is a useful research compound. Its molecular formula is C17H15Cl3N2O3 and its molecular weight is 401.7 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(3,4-dichlorophenyl)propanamide is 400.014825 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
Research has shown that compounds with similar structures are actively studied for their potential pharmaceutical applications, including antimicrobial, antifungal, antinociceptive (pain relief), and herbicidal activities. For instance, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have been synthesized and evaluated for their antibacterial and antifungal properties (Baranovskyi et al., 2018). Similarly, studies on (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives have explored their antinociceptive activities, offering insights into pain management strategies (Önkol et al., 2004).
Environmental Impact and Degradation
The environmental degradation of related anilides, such as the herbicide propanil, has been investigated to understand their behavior and impact in aquatic ecosystems. Studies on the photocatalyzed degradation of these compounds under UV and solar light highlight the pathways and kinetics of environmental breakdown (Sturini et al., 1997).
Chemical Synthesis and Structural Analysis
The synthesis of related compounds and their structural analysis via crystallography have been key areas of research. Such studies not only contribute to the development of new synthetic methodologies but also aid in the understanding of molecular structures and their potential applications (Huang Ming-zhi et al., 2005).
Potential Therapeutic Applications
Although not directly related to the exact compound , research into compounds with shared structural features has explored potential therapeutic applications, including anticonvulsant and anti-inflammatory activities. These studies provide a foundation for the development of new drugs and therapeutic agents (Idris et al., 2011).
Properties
IUPAC Name |
3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3,4-dichlorophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O3/c18-9-1-3-11-12(7-9)17(25)22(16(11)24)6-5-15(23)21-10-2-4-13(19)14(20)8-10/h1-2,4,8,11-12H,3,5-7H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWZKLIIBJTYBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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